molecular formula C9H11IO2 B8792322 4-IODOBENZALDEHYDE DIMETHYL ACETAL CAS No. 99405-03-5

4-IODOBENZALDEHYDE DIMETHYL ACETAL

Cat. No.: B8792322
CAS No.: 99405-03-5
M. Wt: 278.09 g/mol
InChI Key: AFFDFWRTCGIWLL-UHFFFAOYSA-N
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Description

4-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and an iodine atom

Preparation Methods

The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

4-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:

    1-Dimethoxymethyl-4-bromo-benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.

    1-Dimethoxymethyl-4-chloro-benzene: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodine derivative.

    1-Dimethoxymethyl-4-fluoro-benzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

Properties

CAS No.

99405-03-5

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-iodobenzene

InChI

InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3

InChI Key

AFFDFWRTCGIWLL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl) phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-iodobenzaldehyde (10.0 g, 43.1 mmol) in MeOH (150 mL) was treated with TiCl4 (80 μL, 430 μmol) under argon for 15 min. TEA (0.2 mL) was added. After 15 min, water and Et2O were added. The organic layer was collected, dried (Na2SO4), filtered, and concentrated to give a pale yellow oil (11.5 g, 96%): 1H NMR δ 3.30 (s, 6H), 5.34 (s, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H); 13C NMR δ 52.4, 94.3, 102.1, 128.6, 137.1, 137.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
80 μL
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

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